(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride: is a chiral cyclopropane derivative with an aminoethyl group attached to the second carbon and a carboxylic acid group at the first carbon. The hydrochloride salt form enhances its solubility in water and other polar solvents
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropane derivatives or precursors that can be functionalized to introduce the aminoethyl group.
Reaction Steps:
Functionalization: The cyclopropane ring is functionalized to introduce the aminoethyl group.
Carboxylation: The aminoethyl group is then carboxylated to form the carboxylic acid group.
Salt Formation: The carboxylic acid is converted to its hydrochloride salt form to enhance solubility.
Industrial Production Methods: Large-scale synthesis involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors or batch processes.
Chemical Reactions Analysis
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed: Oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted cyclopropane derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application:
Molecular Targets: The aminoethyl group can interact with various biological targets, such as enzymes or receptors.
Pathways Involved: The compound may be involved in metabolic pathways or signaling cascades, depending on its biological activity.
Comparison with Similar Compounds
(1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylic acid;hydrochloride
(1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid;hydrochloride
Uniqueness: The presence of the aminoethyl group distinguishes it from other cyclopropane derivatives, potentially leading to different biological activities and applications.
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride , its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3(7)4-2-5(4)6(8)9;/h3-5H,2,7H2,1H3,(H,8,9);1H/t3?,4-,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCRIOBSIKWZJU-GGTNOVMKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.